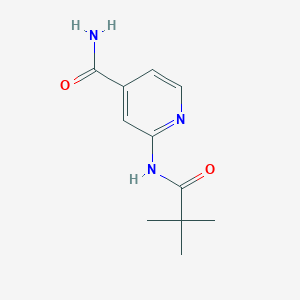

2-(2,2-Dimethyl-propionylamino)-isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Directed Assembly of Copper(II)-Carboxylates with Isonicotinamide

The study titled "Directed assembly of dinuclear and mononuclear copper(II)-carboxylates into infinite 1-D motifs using isonicotinamide as a high-yielding supramolecular reagent" explores the use of isonicotinamide in the synthesis of various Cu(II) complexes. The research demonstrates that isonicotinamide, when combined with diverse inorganic building blocks, consistently forms inorganic–organic hybrid materials with infinite 1-D chains. This indicates that isonicotinamide is a reliable supramolecular reagent capable of overcoming the challenges posed by flexible or unpredictable coordination chemistry .

Electroorganic Synthesis of 6-Aminonicotinic Acid

In the paper "Electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine," the authors report a synthesis method for 6-aminonicotinic acid. This process involves electrochemical hydrogenation and carboxylation steps using 2-amino-5-chloropyridine as a starting material. The synthesis is performed in a dimethylformamide (DMF) solution with sulfuric acid and carbon dioxide, achieving good yields .

Synthesis and Characterization of Triorganotin Cations

The research presented in "Triorganotin cations stabilized by intramolecular SnN coordination; synthesis and characterization of {C, N, N'-2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides" describes the synthesis of diorganotin bromides. These compounds exhibit solubility in polar solvents and display a triorganotin cation with a trigonal bipyramidal structure. The study includes NMR spectroscopy and X-ray crystallography to establish the molecular geometry and ionic structure of the triorganotin halide .

Reactions of 2-Aminonicotinamides

The paper "Substituted 2-aminonicotinamides in the synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones, 2,3-dihydropyrido-[2,3-d]pyrimidin-4(1H)-ones, and 11b,12-dihydropyrido-[2',3':4,5]pyrimido[2,1-a]isoindole-5,7-diones" investigates the reactions of 2-aminonicotinamides with various reagents. The study results in the formation of several heterocyclic compounds, showcasing the versatility of 2-aminonicotinamides in organic synthesis .

Synthesis of a Heterocyclic Isonicotinamide Compound

In "N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide," a new heterocyclic compound is synthesized from isonicotinoyl isothiocyanate and 4-aminoantipyrine. The compound is characterized using various spectroscopic methods, and its physical parameters are examined. This research contributes to the understanding of the chemical properties and potential applications of isonicotinamide derivatives .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Potential

Research has explored the neuroprotective effects of related nicotinamide derivatives, highlighting their potential in preventing or mitigating neurodegenerative conditions. For instance, isonicotinamide, a derivative of nicotinamide, has been studied for its protective effects against beta-cell damage and diabetes in mice, indicating its therapeutic potential in diabetes management and its complications on the nervous system (Fukaya et al., 2013).

Pharmacological Actions

The pharmacological properties of compounds structurally similar to "2-(2,2-Dimethyl-propionylamino)-isonicotinamide" have been assessed, revealing insights into their actions on the sympathetic system and potential implications for treating cardiovascular conditions (Schmitt & Fournadjiev, 1970).

Therapeutic Applications

Studies have also delved into the therapeutic applications of nicotinamide derivatives, particularly in the context of diabetes and its related complications. The research underscores the significance of these compounds in modulating disease pathways and providing a basis for developing novel therapeutic agents (Fukaya et al., 2013).

Safety And Hazards

The safety data sheet for 2-(2,2-Dimethyl-propionylamino)-isonicotinamide suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If it comes into contact with skin or eyes, wash off with plenty of water and consult a doctor. If ingested, rinse mouth with water and do not induce vomiting .

Eigenschaften

IUPAC Name |

2-(2,2-dimethylpropanoylamino)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-11(2,3)10(16)14-8-6-7(9(12)15)4-5-13-8/h4-6H,1-3H3,(H2,12,15)(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCDVWVOQORNCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590307 |

Source

|

| Record name | 2-(2,2-Dimethylpropanamido)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Dimethyl-propionylamino)-isonicotinamide | |

CAS RN |

470463-37-7 |

Source

|

| Record name | 2-(2,2-Dimethylpropanamido)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)